6-Bromo-1-chloroisoquinoline-4-sulfonylchloride
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Overview
Description
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.0086 . It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride typically involves the chlorination and bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the isoquinoline ring . The sulfonyl chloride group is then introduced through a sulfonation reaction, often using chlorosulfonic acid or sulfuryl chloride as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halogenated substrate.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloroisoquinoline-4-sulfonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-chloroisoquinoline: Similar in structure but lacks the sulfonyl chloride group.
1-Chloro-6-bromoisoquinoline: Another isomer with similar reactivity but different substitution pattern.
6-Bromoisoquinoline: Lacks the chlorine and sulfonyl chloride groups, making it less reactive in certain types of reactions.
Uniqueness
6-Bromo-1-chloroisoquinoline-4-sulfonylchloride is unique due to the presence of both halogen atoms and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C9H4BrCl2NO2S |
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Molecular Weight |
341.01 g/mol |
IUPAC Name |
6-bromo-1-chloroisoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-5-1-2-6-7(3-5)8(16(12,14)15)4-13-9(6)11/h1-4H |
InChI Key |
PCUPMLHJHWGMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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